molecular formula C12H10 B11750593 1,2-Diethynyl-4,5-dimethylbenzene

1,2-Diethynyl-4,5-dimethylbenzene

Cat. No.: B11750593
M. Wt: 154.21 g/mol
InChI Key: RYHVONHARLAUDW-UHFFFAOYSA-N
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Description

1,2-Diethynyl-4,5-dimethylbenzene is a substituted benzene derivative featuring two ethynyl (-C≡CH) groups at the 1,2-positions and methyl (-CH₃) groups at the 4,5-positions. This compound serves as a critical building block in organic synthesis, particularly for constructing conjugated systems and supramolecular architectures. Its synthesis typically involves deprotection of a trimethylsilyl (TMS)-protected precursor using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) under inert conditions . The structure is confirmed via ¹H NMR spectroscopy, which reveals characteristic peaks for aromatic protons and ethynyl moieties .

Properties

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

1,2-diethynyl-4,5-dimethylbenzene

InChI

InChI=1S/C12H10/c1-5-11-7-9(3)10(4)8-12(11)6-2/h1-2,7-8H,3-4H3

InChI Key

RYHVONHARLAUDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C#C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethynyl-4,5-dimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4,5-dimethylbenzene-1,2-dibromide.

    Reaction with Acetylene: The dibromide is subjected to a coupling reaction with acetylene in the presence of a palladium catalyst and a base such as triethylamine. This reaction forms the ethynyl groups at the 1 and 2 positions of the benzene ring.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethynyl-4,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Diethynyl-4,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential in drug development and as a precursor for therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1,2-Diethynyl-4,5-dimethylbenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It can participate in oxidative and reductive pathways, leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric effects of substituents significantly influence the reactivity and applications of diethynylbenzene derivatives. Below is a comparative analysis:

1,2-Diethynyl-4,5-dimethylbenzene
  • Substituents : Methyl groups at 4,5-positions.
  • Electronic Effects: Methyl groups are electron-donating (+I effect), increasing electron density on the benzene ring and ethynyl groups. This enhances nucleophilicity, making the ethynyl groups reactive in coupling reactions (e.g., Sonogashira).
  • Synthesis : Prepared via TBAF-mediated deprotection of ((4,5-dimethyl-1,2-phenylene)bis(ethyne-2,1-diyl))bis(trimethylsilane) in THF .
  • Applications : Used in gold-catalyzed synthesis of fulvene vinyl ethers and as a precursor for conjugated polymers .
1,2-Diethynyl-4,5-difluorobenzene
  • Substituents : Fluorine atoms at 4,5-positions.
  • Electronic Effects : Fluorine is electron-withdrawing (-I effect), reducing electron density on the ring and ethynyl groups. This decreases nucleophilicity but improves stability toward oxidation.
  • Synthesis : Synthesized via palladium-catalyzed coupling of 1,2-dibromo-4,5-difluorobenzene with TMS acetylene, followed by deprotection .
  • Applications : Forms halogen-bonded supramolecular parallelograms with pyridine derivatives, demonstrating utility in materials science .
1,2-Dibromo-4,5-dimethylbenzene
  • Substituents : Bromine atoms at 1,2-positions and methyl groups at 4,5-positions.
  • Electronic Effects : Bromine is a strong electron-withdrawing group, making the ring less reactive toward electrophilic substitution.
  • Applications : Acts as a precursor for coupling reactions (e.g., Suzuki-Miyaura) to introduce ethynyl or other functional groups .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Reactivity Applications
This compound 4,5-CH₃, 1,2-C≡CH ~170 (estimated) High nucleophilicity for coupling reactions Conjugated polymers, catalysis
1,2-Diethynyl-4,5-difluorobenzene 4,5-F, 1,2-C≡CH ~174 (estimated) Stabilized for halogen bonding Supramolecular architectures
1,2-Dibromo-4,5-dimethylbenzene 4,5-CH₃, 1,2-Br 263.96 Electrophilic substitution inhibited by Br Precursor for functionalized aromatics

Research Findings and Key Differences

Reactivity in Cross-Coupling Reactions :

  • The methyl-substituted diethynylbenzene exhibits faster reaction rates in gold-catalyzed cyclization compared to fluorinated analogs due to increased electron density .
  • Fluorinated derivatives, however, show superior stability in oxidative environments, making them suitable for long-term material applications .

The methyl-substituted compound’s bulkiness may hinder dense packing in crystal lattices, reducing its utility in precise supramolecular design.

Synthetic Accessibility :

  • The TBAF-mediated deprotection route for this compound offers high yields (>90%) under mild conditions , whereas palladium-catalyzed routes for fluorinated analogs require stringent inert atmospheres and longer reaction times .

Biological Activity

1,2-Diethynyl-4,5-dimethylbenzene, also known as a derivative of dimethylbenzene, has garnered attention in various scientific disciplines due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H10
  • Molecular Weight : 154.21 g/mol
  • Physical State : Light yellow viscous liquid
  • CAS Number : 1379822-09-9

The compound is characterized by two ethynyl groups attached to a dimethylbenzene core, which imparts unique reactivity and interaction capabilities with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.
  • Receptor Modulation : It may interact with receptors on cell membranes, influencing signal transduction pathways.
  • Nucleophilic Attack : The ethynyl groups can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins, which may alter their function.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted by Lin et al. (1978) demonstrated that related compounds showed inhibitory activity against the growth of transplantable tumors in mice. The mechanism was linked to the inhibition of nucleic acid biosynthesis and coenzyme Q-mediated enzyme systems.

Cytotoxicity Assays

In vitro studies have utilized flow cytometry to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in cell death among treated cells compared to controls.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Inhibition of cell proliferation
A54920Disruption of mitochondrial function

Case Studies

  • In Vivo Tumor Growth Inhibition
    • A study investigated the effects of the compound on tumor-bearing mice. Results showed a marked reduction in tumor size compared to untreated controls, suggesting potential for therapeutic use in oncology.
  • Cell Cycle Analysis
    • Flow cytometry was used to analyze the effects on the cell cycle in HeLa cells. Treated cells exhibited an accumulation in the G0/G1 phase, indicating a halt in progression due to cytotoxic effects.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
1,3-DiethynylbenzeneModerate anticancer effects40
4-Ethynyl-2-methylphenolLow cytotoxicity>100
This compoundHigh anticancer activity25

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